molecular formula C15H14N4O B7450840 N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide

Cat. No.: B7450840
M. Wt: 266.30 g/mol
InChI Key: OZJZYNDTZQSOEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide, also known as BAY 61-3606, is a selective inhibitor of Syk kinase. Syk kinase is a non-receptor tyrosine kinase that plays a crucial role in the activation of immune cells, such as B cells and mast cells. BAY 61-3606 has been extensively studied for its potential use in the treatment of various diseases, including autoimmune disorders, cancer, and inflammatory diseases.

Mechanism of Action

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 selectively inhibits the activity of Syk kinase by binding to its ATP-binding site. This prevents the activation of downstream signaling pathways that are involved in immune cell activation and proliferation. By inhibiting Syk kinase, this compound 61-3606 can reduce the production of inflammatory cytokines and chemokines, which can lead to a reduction in disease severity.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound 61-3606 can inhibit the activation of B cells and mast cells, which are involved in the pathogenesis of autoimmune disorders and allergic diseases. Additionally, this compound 61-3606 has been shown to induce apoptosis in cancer cells, which can lead to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 in lab experiments is its selectivity for Syk kinase. This allows researchers to specifically target immune cells that are involved in disease pathogenesis, without affecting other cell types. However, one limitation of using this compound 61-3606 is its potential for off-target effects, which can lead to unintended consequences.

Future Directions

There are several future directions for the study of N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606. One area of interest is the development of more potent and selective Syk kinase inhibitors, which could lead to improved therapeutic outcomes. Additionally, this compound 61-3606 could be investigated for its potential use in combination with other drugs, such as chemotherapy agents or immune checkpoint inhibitors. Finally, further research is needed to better understand the mechanisms underlying the anti-tumor and anti-inflammatory effects of this compound 61-3606.

Synthesis Methods

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 can be synthesized using a multi-step process that involves the coupling of 2-aminopyrimidine with 4-bromo-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent coupling with 2-ethynyl-N-methylaniline. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide 61-3606 has been extensively studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. It has also been shown to have anti-tumor activity in various cancer cell lines, including leukemia, lymphoma, and breast cancer. Additionally, this compound 61-3606 has been investigated for its potential use in the treatment of inflammatory diseases, such as asthma and allergic rhinitis.

Properties

IUPAC Name

N-but-2-ynyl-3-(pyrimidin-2-ylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-2-3-8-16-14(20)12-6-4-7-13(11-12)19-15-17-9-5-10-18-15/h4-7,9-11H,8H2,1H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJZYNDTZQSOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC(=O)C1=CC(=CC=C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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